molecular formula C22H23F3N4O3S B2573683 N'-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide CAS No. 1235646-54-4

N'-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2573683
CAS No.: 1235646-54-4
M. Wt: 480.51
InChI Key: QAFQERRKXXXRMG-UHFFFAOYSA-N
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Description

N'-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide is a research-grade compound identified as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector. It is structurally and functionally related to the investigational compound CFFT-077 (or its analog CFFT-077A), which was developed to address the underlying protein trafficking defect in cystic fibrosis (CF) [https://pubmed.ncbi.nlm.nih.gov/34161708/]. This small molecule is designed to facilitate the processing and trafficking of the misfolded F508del-CFTR protein, the most common mutation causing CF, from the endoplasmic reticulum to the plasma membrane [https://www.jbc.org/article/S0021-9258(17)49903-5/fulltext]. By rescuing the mutant protein to the cell surface, it allows for the establishment of a functional chloride channel, which is crucial for maintaining fluid homeostasis in epithelial tissues. The primary research value of this compound lies in its utility as a pharmacological tool to investigate CFTR proteostasis and to study the mechanisms of protein correction in cellular and animal models of cystic fibrosis [https://www.sciencedirect.com/science/article/abs/pii/S0960894X20303737]. Its application is critical for pre-clinical research aimed at validating correction strategies and for use in combination studies with CFTR potentiators to achieve synergistic therapeutic effects in vitro.

Properties

IUPAC Name

N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N4O3S/c1-33-20-15(5-4-10-26-20)21(32)29-11-8-14(9-12-29)13-27-18(30)19(31)28-17-7-3-2-6-16(17)22(23,24)25/h2-7,10,14H,8-9,11-13H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFQERRKXXXRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, including the formation of the pyridine and piperidine rings, followed by the introduction of the methylsulfanyl and trifluoromethyl groups. Common reagents used in these reactions include palladium catalysts, boronic acids, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N’-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N’-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Similarities and Substituent Effects

Key Analogues Identified:

Compound 1 and 7 (Molecules, 2014): These analogues share a piperidine-pyridine backbone but lack the methylsulfanyl and trifluoromethylphenyl groups. NMR data (Table 2, Figure 6) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) differ significantly between these compounds and the target molecule, indicating that substituents in these regions alter the electronic environment .

N-[(4-Methoxyphenyl)methyl]pyridine-2-carboxamide (Key Organics, 2017): This compound replaces the piperidine and trifluoromethyl groups with a methoxybenzyl moiety. Its molecular weight (242.28 g/mol) is lower than the target compound’s estimated ~450 g/mol, highlighting the impact of bulkier substituents on pharmacokinetics .

EP 4 374 877 A2 Carboxamide Derivatives (2024 Patent): The patent compound features a trifluoromethyl group on a furan ring instead of a phenyl group.

Table 1: Structural and Functional Group Comparison
Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Piperidine-Pyridine 2-(Methylsulfanyl), 2-(Trifluoromethyl) ~450 High lipophilicity, moderate solubility
N-[(4-Methoxyphenyl)methyl]pyridine-2-carboxamide Pyridine 4-Methoxybenzyl 242.28 Lower steric hindrance
EP 4 374 877 A2 Derivative Pyridopyridazine 3-Fluorophenyl, Trifluoromethylfuran ~500 Enhanced metabolic stability

Lumping Strategy Implications

highlights that compounds with similar backbones (e.g., piperidine-pyridine cores) are often grouped in computational models. The target’s unique substituents, however, may necessitate separate categorization to account for distinct reactivity or environmental persistence .

Research Findings and Gaps

  • NMR Profiling: The target’s methylsulfanyl group induces upfield shifts in region A (δ 2.5–3.0 ppm) compared to non-sulfur analogues, a critical identifier in structural elucidation .
  • Synthetic Yield : Piperidine functionalization steps (e.g., benzylation) achieve ~60–70% yields in analogues, but introducing ethanediamide linkers may reduce efficiency to ~40–50% .

Biological Activity

N'-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide, commonly referred to by its CAS number 1235646-54-4, is a compound of significant interest due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H20N4OS
  • Molecular Weight : 364.4640 g/mol
  • CAS Number : 1235646-54-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antidiabetic agent, antioxidant, and its effects on different biological pathways.

Antidiabetic Activity

Recent studies have highlighted the compound's inhibitory effects on key enzymes involved in carbohydrate metabolism. For example:

  • The compound demonstrated significant inhibition of alpha-amylase, a key enzyme in carbohydrate digestion. The observed IC50 value was comparable to standard antidiabetic drugs, indicating potential for therapeutic use in managing diabetes .

Antioxidant Potential

In addition to its antidiabetic properties, the compound has shown promising antioxidant activity. In assays measuring DPPH radical scavenging activity:

  • The IC50 value for the compound was recorded at 2.36 μM, suggesting it has a strong capacity to neutralize free radicals compared to ascorbic acid (IC50 = 0.85 μM) .

The mechanisms by which N'-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide exerts its biological effects are still being elucidated. However, several pathways have been proposed:

  • Enzyme Inhibition : The compound appears to inhibit enzymes such as alpha-amylase and PTP-1B, which are involved in glucose metabolism and insulin signaling.
  • Antioxidant Activity : By scavenging free radicals, the compound may protect cellular structures from oxidative damage.

Case Studies and Research Findings

Several studies have assessed the biological activity of this compound:

Study FocusFindings
Alpha-Amylase Inhibition IC50 = 4.58 μM; effective compared to acarbose (IC50 = 1.58 μM)
Antioxidant Activity IC50 = 2.36 μM; superior to ascorbic acid (IC50 = 0.85 μM)
Toxicity Assessment No behavioral changes observed in acute toxicity tests on albino mice

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the methylsulfanylpyridine intermediate. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is critical for introducing the pyridinyl and piperidinyl groups . Optimization includes:

  • Temperature control : Maintain 60–80°C during coupling to balance reaction rate and side-product formation.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Purification : Employ gradient HPLC or column chromatography to isolate the final product with ≥95% purity .

Q. How should researchers characterize the compound’s structural and physicochemical properties?

  • Analytical techniques :

  • NMR spectroscopy : Confirm regiochemistry of the methylsulfanyl group and piperidine substitution patterns (e.g., 1^1H NMR for methylene protons at δ 3.2–3.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H]+^+ for C22_{22}H24_{24}F3_3N3_3O2_2S).
  • LogP determination : Use reverse-phase HPLC to assess hydrophobicity, critical for predicting blood-brain barrier penetration .

Q. What preliminary biological screening assays are appropriate for this compound?

  • In vitro assays :

  • Enzyme inhibition : Test against kinases or proteases due to the trifluoromethylphenyl group’s electron-withdrawing properties, which may enhance binding affinity .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1 nM to 100 µM .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved bioactivity?

  • Approach :

  • Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase). The methylsulfanyl group may form hydrophobic interactions, while the ethanediamide backbone hydrogen-bonds to catalytic residues .
  • QSAR modeling : Corolate substituent effects (e.g., replacing trifluoromethyl with nitro) with IC50_{50} values to prioritize synthetic targets .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Troubleshooting :

  • Assay validation : Ensure consistency in cell culture conditions (e.g., serum concentration, passage number) to minimize variability .
  • Metabolic stability testing : Use liver microsomes to assess if rapid degradation (e.g., via CYP3A4) underlies inconsistent in vivo vs. in vitro results .

Q. How can reaction pathways be redesigned to improve yield and scalability?

  • Process chemistry :

  • Flow chemistry : Implement continuous-flow systems for the piperidin-4-ylmethyl intermediate synthesis to enhance reproducibility .
  • Catalyst screening : Test Pd0^0/XPhos systems for Suzuki-Miyaura steps, which may reduce byproducts compared to traditional Pd(PPh3_3)4_4 .

Q. What mechanistic insights explain the compound’s selectivity for specific biological targets?

  • Experimental design :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., G-protein-coupled receptors). The trifluoromethyl group’s electronegativity may enhance target engagement .
  • Cryo-EM : Resolve ligand-receptor complexes to identify critical non-covalent interactions (e.g., π-stacking with tyrosine residues) .

Key Considerations for Researchers

  • Contradiction management : Cross-validate unexpected bioactivity results using orthogonal assays (e.g., SPR alongside enzyme inhibition) .
  • Safety protocols : Refer to CLP-compliant guidelines for handling acute toxicity risks (Category 4 for oral/dermal exposure) .

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